Thiaminedisulfide monoorotate

Description

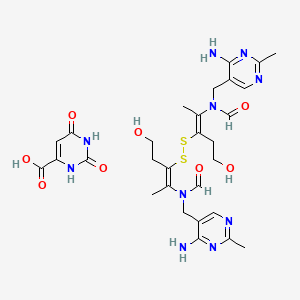

Structure

3D Structure of Parent

Properties

CAS No. |

59785-18-1 |

|---|---|

Molecular Formula |

C29H38N10O8S2 |

Molecular Weight |

718.8 g/mol |

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C24H34N8O4S2.C5H4N2O4/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;8-3-1-2(4(9)10)6-5(11)7-3/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);1H,(H,9,10)(H2,6,7,8,11)/b21-15-,22-16+; |

InChI Key |

LIYFBDGGGCTZEW-NHBDOSFLSA-N |

SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.C1=C(NC(=O)NC1=O)C(=O)O |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/SS/C(=C(/C)\N(CC2=CN=C(N=C2N)C)C=O)/CCO)/C.C1=C(NC(=O)NC1=O)C(=O)O |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.C1=C(NC(=O)NC1=O)C(=O)O |

Synonyms |

thiaminedisulfide monoorotate thiooratin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Research

Advanced Purification and Isolation Techniques

Solid-Phase Synthesis Considerations

Solid-phase synthesis (SPS) is a powerful technique where molecules are assembled on an insoluble solid support or resin. wikipedia.orgspirochem.com This method simplifies the purification process, as excess reagents and by-products are washed away after each reaction step, which can lead to high efficiency and yields. wikipedia.orgspirochem.comatdbio.com While direct literature on the solid-phase synthesis of thiaminedisulfide monoorotate is scarce, the principles of SPS for related molecules like peptides and oligonucleotides offer a clear framework for how it could be applied. wikipedia.orgatdbio.combeilstein-journals.org

The process generally involves anchoring a starting molecule to a resin and then sequentially adding building blocks. wikipedia.org For a compound like this compound, this could hypothetically involve several strategies:

Anchoring Orotic Acid: The orotic acid moiety could be immobilized on a suitable resin, followed by the stepwise synthesis or attachment of the thiamine (B1217682) disulfide cation.

Anchoring a Thiamine Precursor: A precursor to the thiamine ring system could be attached to the solid support, followed by the chemical steps to form the thiazolium and pyrimidine (B1678525) rings, create the disulfide bond, and finally cleave the molecule from the support with orotic acid.

A key advantage of SPS is its amenability to automation, allowing for the rapid synthesis of numerous derivatives for screening and optimization. spirochem.comatdbio.com The choice of resin, linkers, and protecting groups is critical and would need to be carefully selected to be compatible with the chemical functionalities of both the thiamine disulfide and orotate (B1227488) components. For instance, the conditions for cleaving the final product from the resin must not degrade the disulfide bond or other sensitive parts of the molecule. nih.gov

Design and Synthesis of this compound Analogs and Derivatives

The creation of analogs and derivatives is fundamental to exploring the structure-activity relationships of a compound, with the goal of enhancing its properties or using it as a tool to study biological systems.

The synthesis of thiamine disulfide analogs often involves multi-step chemical reactions starting from precursors of the pyrimidine or thiazole (B1198619) rings. mdpi.com One common strategy is to modify key positions on the thiamine structure to influence its biological activity or transport. For example, research on thiamine analogs for ECF transporters in bacteria has focused on modifying the methyl group of the pyrimidine ring, showing that replacing it with other hydrophobic substituents can maintain high binding affinity. rsc.org

Another approach involves modifying the side chain of the thiazole ring. In one study, the 5-(2-hydroxyethyl) group of a thiazolium precursor was reacted with various intermediates to generate a library of thiamine disulfide derivatives. mdpi.com These derivatives were then further conjugated with other molecules to create prodrugs. mdpi.com Click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition, has also been employed as a versatile strategy to replace the thiazole ring with a triazole ring system, allowing for the synthesis of diverse analogs. core.ac.uk

These strategies highlight the modular nature of synthesizing thiamine derivatives, where different parts of the molecule can be systematically altered.

Table 1: Potential Structural Modification Sites on Thiamine Disulfide for Analog Development

| Molecular Moiety | Potential Modification Site | Example of Modification | Rationale / Potential Impact |

| Pyrimidine Ring | 2-methyl group | Replacement with other alkyl or aryl groups | To alter binding affinity to transporters or enzymes. rsc.org |

| Pyrimidine Ring | 4-amino group | Acylation or alkylation | To modulate hydrogen bonding interactions and polarity. |

| Thiazole Ring | C2 position | Substitution with other functional groups | To alter the chemical reactivity of the thiazolium core. researchgate.net |

| Thiazole Ring | 5-hydroxyethyl side chain | Esterification, etherification, or replacement | To create prodrugs or alter lipophilicity. mdpi.com |

| Disulfide Bridge | S-S bond | Replacement with more stable linkers | To improve stability against reduction in biological environments. pillbuys.com |

Radiolabeling is a critical technique for studying the pharmacokinetics and metabolism of a compound in vivo. moravek.com The synthesis of radiolabeled thiamine derivatives has been successfully achieved for use as probes in Positron Emission Tomography (PET). acs.orgresearchgate.net

A key strategy involves a multi-step, rapid synthesis where a radioactive isotope, such as Carbon-11 (¹¹C), is incorporated into the molecule. acs.org For instance, ¹¹C-labeled thiamine has been synthesized via a palladium-mediated C-[¹¹C]methylation of a thiazole precursor. acs.org This radiolabeled thiamine can then be converted into a disulfide derivative, such as [¹¹C]fursultiamine, by reacting it with a thiosulfuric acid salt. acs.org This demonstrates a feasible pathway for producing a radiolabeled version of thiaminedisulfide.

Isotopically enriched, non-radioactive analogs are also valuable for mechanistic studies and as standards in mass spectrometry. isotope.com For example, thiamine hydrochloride with three ¹³C atoms (¹³C₃) is commercially available. isotope.com Such stable isotope-labeled compounds can be synthesized by using labeled starting materials in the synthetic route. uochb.cz These labeled precursors could then, in principle, be used to synthesize isotopically enriched this compound.

Table 2: Examples of Isotopically Labeled Thiamine Analogs

| Isotope | Labeled Compound | Application | Reference |

| Carbon-11 (¹¹C) | [¹¹C]Thiamine | PET imaging probe for in vivo kinetic analysis. acs.org | acs.orgresearchgate.net |

| Carbon-11 (¹¹C) | [¹¹C]Fursultiamine | PET probe for a thiamine prodrug. acs.org | acs.orgresearchgate.net |

| Deuterium (d6) | Thiamine Disulfide-d6 | Stable isotope-labeled standard for research. | |

| Carbon-13 (¹³C₃) | Thiamine hydrochloride (4,5,4-methyl-¹³C₃) | Standard for metabolomics and clinical mass spectrometry. isotope.com | isotope.com |

Chemical probes are essential tools for investigating the biological mechanisms of action of molecules and their targets, such as enzymes. frontiersin.org Thiamine analogs have been designed as probes to study thiamine pyrophosphate (TPP)-dependent enzymes, which are crucial in metabolism. researchgate.netnih.gov

Another approach is the development of activity-based probes (ABPs). An ABP designed for DXP synthase, a TPP-dependent enzyme, incorporates a reactive group that mimics a natural substrate and forms a covalent bond with the active enzyme-cofactor complex. frontiersin.org Such probes are invaluable for identifying and studying the activity of specific enzymes within complex biological systems. frontiersin.org While not directly involving thiaminedisulfide, these design principles—incorporating reactive groups or mimicking cofactor binding—could be applied to create probes based on the this compound scaffold to investigate its interactions with specific biological targets. For instance, a probe could be designed to explore how the disulfide linkage is reduced by cellular components like glutathione (B108866). mdpi.com

Advanced Analytical Methodologies for Thiaminedisulfide Monoorotate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of Thiaminedisulfide Monoorotate. These techniques provide insights into the molecular structure, electronic transitions, and vibrational modes of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR spectroscopy would be utilized to identify the number and environment of protons in the molecule. For the thiamine (B1217682) disulfide component, characteristic signals would be expected for the pyrimidine (B1678525) and thiazole (B1198619) ring protons. The orotate (B1227488) component would display distinct signals for its olefinic proton and the N-H protons of the pyrimidine ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in both the thiamine disulfide and orotate moieties would produce a distinct signal, allowing for a complete assignment of the carbon framework.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the precise structure of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine-CH | 8.5 - 9.0 |

| Thiazole-CH | 7.8 - 8.2 |

| Orotate-CH | 5.8 - 6.2 |

| Methylene-CH₂ | 2.5 - 4.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the quantitative analysis of this compound and for studying its interactions with other molecules. This method is based on the absorption of ultraviolet or visible light by the molecule, which promotes electrons to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption maxima (λmax) corresponding to the electronic transitions within the pyrimidine rings of both the thiamine disulfide and orotate components. The conjugated systems in these rings are strong chromophores.

By measuring the absorbance at a specific wavelength, the concentration of this compound in a solution can be determined using the Beer-Lambert law. This is particularly useful for dissolution studies and for monitoring the stability of the compound. Furthermore, changes in the UV-Vis spectrum upon the addition of other substances can indicate interactions, such as binding to proteins or other biological macromolecules.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Component | Expected λmax (nm) | Solvent |

|---|---|---|

| Thiamine Moiety | ~245 and ~267 | Water/Buffer |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These methods are highly sensitive to the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C=O, C=N, and C=C functional groups present in the thiamine and orotate structures. The disulfide (S-S) bond, while weak in the IR spectrum, may also be observable.

Raman spectroscopy, which involves the inelastic scattering of monochromatic light, provides complementary information. It is particularly useful for detecting non-polar bonds and can be advantageous for analyzing samples in aqueous solutions.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

If this compound exists in chiral forms, Circular Dichroism (CD) spectroscopy would be an essential technique for its stereochemical analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The presence of stereocenters in the thiamine disulfide moiety could give rise to a characteristic CD spectrum, allowing for the differentiation of enantiomers and the study of conformational changes.

Mass Spectrometric Analysis for Compound Identification and Metabolite Profiling

Mass spectrometry is a powerful analytical technique used for the accurate mass determination and structural characterization of this compound. It is also instrumental in identifying its metabolites.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets. As the solvent evaporates, charged molecular ions are released and can be analyzed by the mass spectrometer.

ESI-MS would be used to determine the accurate molecular weight of this compound. High-resolution mass spectrometry can provide the elemental composition of the parent ion, further confirming its identity.

Tandem mass spectrometry (MS/MS) would be employed to obtain structural information. The parent ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, allowing for its unambiguous identification and the characterization of its different components.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiamine disulfide |

| Orotic acid |

| Thiamine |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.

For this compound, which is composed of a thiamine disulfide cation and an orotate anion, the fragmentation would be analyzed for each component. The thiamine disulfide portion is expected to undergo characteristic cleavages. A key fragmentation pathway involves the scission of the disulfide bond, which is the weakest bond in the molecule. Another significant fragmentation is the cleavage of the methylene (B1212753) bridge connecting the pyrimidine and thiazolium rings of the thiamine structure. nih.gov

The orotic acid component, when analyzed in negative ion mode, shows a characteristic fragmentation pattern. The deprotonated molecule [M-H]⁻ at an m/z of 155.1 readily loses a molecule of carbon dioxide (CO2), resulting in a prominent fragment ion at m/z 111.1. unifi.it This transition (155.1 → 111.1) is highly specific and can be used for selective detection in complex mixtures. unifi.it

Table 1: Predicted MS/MS Fragmentation Data for this compound Components

| Precursor Ion (m/z) | Component | Predicted Fragment Ions (m/z) | Predicted Neutral Loss |

| Positive Mode (Thiamine Disulfide) | Thiamine Disulfide | Varies based on specific structure | Cleavage of disulfide bond, pyrimidine and thiazole ring fragments |

| 155.1 | Orotic Acid | 111.1 | 44 (CO₂) |

This table is based on general fragmentation patterns of disulfide compounds and specific data for orotic acid.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides the determination of the exact mass of this compound and its fragments with high accuracy and precision, typically to several decimal places. nih.gov This capability is invaluable for confirming the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass. nih.gov

The theoretical exact mass of the individual components (thiamine disulfide cation and orotate anion) can be calculated based on their elemental formulas. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can then measure the experimental mass-to-charge ratio (m/z). bmj.comnih.gov A close match between the measured and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the compound's identity. This is particularly useful for identifying unknown compounds or confirming the structure of newly synthesized molecules like this compound. researchgate.net

Table 2: Theoretical High-Resolution Mass Data for this compound Components

| Component | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Thiamine Disulfide (Cation) | C₂₄H₃₄N₈O₂S₂²⁺ | 530.2246 |

| Orotic Acid (Anion) | C₅H₃N₂O₄⁻ | 155.0042 |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from impurities, degradation products, or other components in a sample prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thiamine derivatives. researchgate.net For this compound, a reversed-phase HPLC method would be most suitable. sielc.com A C18 column is commonly employed for the separation of thiamine and its related compounds. clemson.eduresearchgate.net

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of compounds with varying polarities. researchgate.net Detection can be performed using a UV detector, as the pyrimidine ring of thiamine and the orotic acid moiety both absorb UV light. clemson.edu For enhanced sensitivity and selectivity, HPLC can be coupled with a fluorescence detector after post-column derivatization to convert thiamine into the highly fluorescent thiochrome. researchgate.net

Table 3: Example HPLC Method Parameters for Thiamine Disulfide Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

This table represents a typical starting point for method development based on published methods for similar compounds. sielc.com

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and significantly higher resolution and sensitivity compared to traditional HPLC. plos.org This enhanced separation power is particularly beneficial for resolving complex mixtures containing this compound and its potential isomers or impurities.

UHPLC systems, when coupled with tandem mass spectrometry (UHPLC-MS/MS), provide a highly specific and sensitive analytical platform. researchgate.netnih.gov Such a setup would be ideal for the definitive quantification of this compound, even at very low concentrations. The use of internal standards is recommended to ensure high accuracy and precision. plos.org

Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. Direct analysis of the intact this compound salt by GC is not feasible due to its low volatility and thermal lability. However, GC could potentially be applied to the analysis of specific, more volatile degradation products or derivatives of the compound. For instance, the thermal degradation of thiamine can produce volatile sulfur-containing compounds like thiophenes and thiazoles, which are amenable to GC analysis. nih.gov Analysis of thiamine propyl disulfide metabolites has been successfully performed using GC, suggesting that with appropriate derivatization to increase volatility, analysis of the thiamine disulfide portion might be possible. sielc.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of chemical reactions, such as the synthesis of this compound, or for preliminary purity assessments. mdpi.com

For the analysis of thiamine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. researchgate.net A variety of mobile phase systems have been reported for the separation of B vitamins. mdpi.comasianpubs.org The choice of mobile phase will depend on the specific polarity of the compounds being separated. A mixture of a polar organic solvent, water, and an acid or base to control the ionization of the analytes is often effective. researchgate.netjetir.org After development, the spots can be visualized under UV light, as both thiamine and orotic acid are UV-active. jetir.org The retardation factor (Rf) value is characteristic for a given compound in a specific TLC system and can be used for identification purposes. asianpubs.org

Table 4: Example TLC System for Thiamine Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Methanol: Water: Acetic Acid: Ammonia (5:4.5:0.5:0.75 by volume) |

| Detection | UV light (254 nm) |

This table provides an example of a TLC system used for thiamine analysis, which could be adapted for this compound. researchgate.net

Gas Chromatography (GC) (if applicable)

Other Specialized Analytical Approaches

Beyond routine spectroscopic and chromatographic methods, a deeper understanding of this compound is achieved through specialized analytical techniques. These methods provide fundamental data on its elemental makeup, spatial arrangement of atoms in the crystalline state, and electrochemical properties in solution.

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. For this compound, this method quantitatively determines the percentage of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). This verification is critical to ensure the purity and correct stoichiometry of the compound.

Theoretical Composition:

The molecular formula for thiaminedisulfide is C₂₄H₃₄N₈O₄S₂ scbt.compharmacompass.com, and for orotic acid is C₅H₄N₂O₄ nist.govnih.govwikipedia.orgthermofisher.com. Therefore, the molecular formula for this compound is established as C₂₉H₃₈N₁₀O₈S₂. Based on this formula, the theoretical elemental composition can be calculated.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 29 | 348.29 | 48.40 |

| Hydrogen | H | 1.008 | 38 | 38.304 | 5.33 |

| Nitrogen | N | 14.01 | 10 | 140.10 | 19.48 |

| Oxygen | O | 16.00 | 8 | 128.00 | 17.79 |

| Sulfur | S | 32.07 | 2 | 64.14 | 8.92 |

| Total | 719.834 | 100.00 |

Note: The values are based on the theoretical molecular formula and standard atomic weights.

Experimental data obtained from an elemental analyzer for a sample of this compound would be compared against these theoretical percentages. A close correlation between the experimental and theoretical values provides strong evidence for the correct synthesis and purity of the compound. For instance, data for thiamine disulfide shows experimental values of C, 51.23%; H, 6.09%; N, 19.91%; O, 11.37%; S, 11.39%, which aligns with its known formula. medkoo.com

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystal. nepjol.info This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's stability and physical properties.

Orotic Acid Monohydrate Crystal Structure:

The crystal structure of orotic acid monohydrate has been extensively studied. oup.comacs.orgnih.govresearchgate.net It crystallizes in the triclinic space group P-1. oup.comnih.gov The structure reveals that the orotic acid molecules are linked through N–H···O hydrogen bonds, forming zig-zag chains. oup.com These chains are further interconnected by water molecules via O–H···O hydrogen bonds, creating a layered sheet-like structure. oup.com

Interactive Data Table: Crystallographic Data for Orotic Acid Monohydrate

| Parameter | Value | Reference |

| Formula | C₅H₄N₂O₄·H₂O | nih.gov |

| Molecular Weight | 174.12 g/mol | nih.gov |

| Crystal System | Triclinic | oup.comnih.gov |

| Space Group | P-1 | oup.comnih.gov |

| a (Å) | 5.89854 (14) | nih.gov |

| b (Å) | 6.92921 (15) | nih.gov |

| c (Å) | 9.59160 (18) | nih.gov |

| α (°) | 74.6778 (12) | nih.gov |

| β (°) | 72.3232 (16) | nih.gov |

| γ (°) | 68.447 (2) | nih.gov |

| Volume (ų) | 342.21 (1) | nih.gov |

| Z | 2 | nih.gov |

Source: Adapted from a redetermination of orotic acid monohydrate crystal structure. nih.gov

Potentiometric and conductometric analyses are electrochemical methods used to study the behavior of ionic species in solution. These techniques are particularly useful for determining dissociation constants (pKa values) and monitoring the progress of titrations.

Potentiometric Analysis:

Potentiometric titrations can elucidate the acid-base properties of this compound in aqueous media. Studies on thiamine hydrochloride have identified multiple pKa values corresponding to the protonation/deprotonation of the pyrimidine and thiazole rings. researchgate.netresearchgate.netjmcs.org.mx Potentiometric titration of thiamine with a strong base reveals distinct pH break points that can be used for quantitative analysis. researchgate.net A simple argentometric titration method has also been described for the determination of thiamine. nih.gov

Orotic acid also exhibits acidic properties, and its solution behavior has been studied using techniques like polarography, which is sensitive to pH. ias.ac.inoup.com

For this compound, a potentiometric titration would be expected to show multiple inflection points corresponding to the various acidic and basic functional groups present in both the thiamine disulfide and orotate components. The pKa values obtained would be crucial for understanding the ionization state of the molecule at different physiological pH values.

Interactive Data Table: Reported pKa Values for Thiamine

| pKa | Value | Associated Group | Reference |

| pKa1 | 4.80 ± 0.05 | Pyrimidine ring | researchgate.netjmcs.org.mx |

| pKa2 | ≥ 10.40 ± 0.04 | Thiazolium ring | researchgate.netjmcs.org.mx |

| pKa3 | ≤ 8.10 ± 0.04 | Amino group | researchgate.netjmcs.org.mx |

Source: Adapted from potentiometric studies of thiamine hydrochloride. researchgate.netjmcs.org.mx

Conductometric Analysis:

Biochemical and Metabolic Research in Model Systems

Interactions with Thiamine (B1217682) Metabolic Pathways

The thiamine disulfide portion of the molecule is structurally a dimer of thiamine, linked by a disulfide bridge. For it to become metabolically active as vitamin B1, this bond must be cleaved to release thiamine. Subsequent steps would involve its conversion to the biologically essential coenzyme, thiamine pyrophosphate (TPP).

Thiamine kinase is the primary enzyme responsible for the initial phosphorylation of thiamine, a critical step in the synthesis of TPP. In vitro studies are designed to assess whether thiaminedisulfide monoorotate or its reduced form, thiamine, can act as a substrate or inhibitor for this enzyme.

While direct studies on this compound's interaction with thiamine kinase are not extensively documented in public literature, the metabolism of thiamine derivatives is well-established. It is hypothesized that the thiamine disulfide component must first be reduced to two molecules of thiamine. This free thiamine would then serve as the substrate for thiamine pyrophosphokinase (thiamine kinase), which catalyzes its conversion to thiamine pyrophosphate (TPP) in an ATP-dependent reaction. nih.gov The efficiency of this process would depend on the rate of disulfide reduction within the cellular environment. Some thiamine derivatives have been shown to interact with other kinases; for instance, thiamine triphosphate (a downstream product) can inhibit recombinant human pyridoxal (B1214274) kinase in vitro, highlighting the potential for cross-pathway regulation by thiamine compounds. nih.gov

The synthesis of TPP is crucial, as it is an essential coenzyme for key enzymes in central carbon metabolism. noaa.gov The conversion pathway from thiamine involves its phosphorylation, a process catalyzed by thiamine pyrophosphokinase (EC 2.7.6.2). nih.gov

In cellular models, the metabolic fate of this compound would depend on the cell's capacity to reduce the disulfide bond. Once liberated, thiamine enters the established TPP synthesis pathway. Research in microorganisms like Micrococcus denitrificans has shown that TPP is synthesized directly from thiamine. nih.gov Therefore, this compound would be considered a pro-drug or precursor for thiamine, which then enters the canonical biosynthetic route to TPP.

Table 1: Key Enzymes in Thiamine Pyrophosphate (TPP) Formation

| Enzyme Name | EC Number | Function | Model System Context |

| Thiamine Pyrophosphokinase | 2.7.6.2 | Catalyzes the pyrophosphorylation of thiamine to form TPP using ATP. | This enzyme is the key target for thiamine released from thiaminedisulfide. nih.gov |

| Thiamine Monophosphate Kinase | 2.7.4.16 | Phosphorylates thiamine monophosphate (TMP) to TPP. | Part of an alternative pathway in some organisms where TMP is an intermediate. nih.gov |

| Thiamine Monophosphate Phosphatase | 3.1.3.x | Hydrolyzes TMP to thiamine. | Found in some microbes, suggesting a pathway where de novo synthesized TMP is converted to thiamine before phosphorylation to TPP. nih.gov |

This table is generated based on established biochemical pathways and is intended to show the likely metabolic route for the thiamine moiety.

Microbial communities exhibit complex metabolic interdependencies, particularly concerning essential nutrients like thiamine. Many microbial species are auxotrophs for thiamine or its precursors (the pyrimidine (B1678525) and thiazole (B1198619) moieties) and rely on other community members for their supply. noaa.govnih.gov

Thiamine Pyrophosphate (TPP) Formation and Conversion Pathways (in vitro/cellular models)

Interactions with Orotic Acid Metabolic Pathways

The monoorotate component of the compound is orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine nucleotides. This pathway is essential for the synthesis of DNA and RNA precursors.

The de novo pyrimidine biosynthetic pathway synthesizes uridine (B1682114) monophosphate (UMP), which is the precursor for other pyrimidine nucleotides like UTP, CTP, and TTP. wikipedia.org Orotic acid is a central molecule in this pathway. Once dissociated from the thiamine disulfide moiety, the orotate (B1227488) from this compound is expected to directly enter this pathway.

In cellular models, exogenous orotic acid is taken up and converted to orotidine (B106555) 5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT). wikipedia.orgebi.ac.uk This integration bypasses the initial steps of the pathway, providing a direct substrate for the final stages of UMP synthesis. This makes the orotate component a direct precursor for nucleotide synthesis.

The final two steps of UMP synthesis are catalyzed by OPRT and OMPDC. In mammals, these two enzymes exist as a single bifunctional protein called UMP synthase, whereas in bacteria and yeast, they are separate monofunctional enzymes. wikipedia.orgnih.gov

Orotate Phosphoribosyltransferase (OPRT; EC 2.4.2.10): This enzyme catalyzes the conversion of orotic acid and phosphoribosyl pyrophosphate (PRPP) into orotidine 5'-monophosphate (OMP). ebi.ac.uk The orotate from this compound would serve as a direct substrate for this enzyme.

Orotidine 5'-Phosphate Decarboxylase (OMPDC; EC 4.1.1.23): This remarkably proficient enzyme catalyzes the final step, the decarboxylation of OMP to UMP. wikipedia.orgnih.gov It is known for achieving one of the largest rate enhancements of any known enzyme. rcsb.org

In vitro assays using purified enzymes would confirm that the orotate moiety of the compound is a viable substrate for OPRT, thereby initiating its conversion into pyrimidine nucleotides.

Table 2: Key Enzymes in Orotic Acid Metabolism for UMP Synthesis

| Enzyme Name | EC Number | Function | Model System Context |

| Orotate Phosphoribosyltransferase (OPRT) | 2.4.2.10 | Converts orotic acid and PRPP to orotidine 5'-monophosphate (OMP). | The direct enzymatic target for the orotate moiety of this compound. ebi.ac.uk |

| Orotidine 5'-Phosphate Decarboxylase (OMPDC) | 4.1.1.23 | Decarboxylates OMP to form uridine monophosphate (UMP), the precursor for pyrimidines. | Catalyzes the subsequent step after OPRT action. In mammals, it is part of the UMP synthase complex. wikipedia.orgnih.gov |

This table summarizes the functions of the key enzymes that would metabolize the orotate portion of the compound based on established biochemical pathways.

Research on Pyrimidine Biosynthesis Integration (in vitro/cellular models)

Enzymatic Interactions and Cofactor Studies

Detailed in vitro studies are required to understand how this compound interacts with various enzymes.

Investigation of Direct Enzyme Binding and Modulation (in vitro)

Currently, there is no published research on the direct binding of this compound to any enzyme. It is known that thiamine disulfide derivatives are enzymatically reduced to thiamine by cellular systems like the thioredoxin and glutathione (B108866) systems. nih.gov For instance, both the thioredoxin system (comprising thioredoxin reductase and thioredoxin) and the glutathione system can reduce various thiamine disulfides. nih.gov Research on thiamine disulfide and its derivatives, such as sulbutiamine (B1681778) and fursultiamine, shows they are substrates for enzymes like thioredoxin reductase. nih.gov

Orotate is a known substrate for the enzyme orotate phosphoribosyltransferase (OPRTase), which is a key enzyme in the pyrimidine biosynthesis pathway. wikipedia.orgnih.govrsc.orgresearchgate.net This enzyme catalyzes the conversion of orotate and phosphoribosyl pyrophosphate (PRPP) into orotidine 5'-monophosphate (OMP). wikipedia.orgresearchgate.net

However, without direct experimental data, it is impossible to determine if this compound itself binds to these or other enzymes, or how the presence of the orotate moiety might influence the enzymatic reduction of the disulfide bond, or conversely, how the thiamine disulfide portion might affect the interaction of the orotate part with enzymes like OPRTase.

Substrate and Product Relationships in Biochemical Reactions

The primary expected biochemical reaction involving thiamine disulfide is its reduction to form two molecules of thiamine. nih.govwjgnet.comrsc.orgmdpi.com This conversion is crucial for its biological activity, as thiamine is the precursor to the essential coenzyme thiamine pyrophosphate (TPP). nih.gov

Orotate's primary role is as a precursor in the de novo synthesis of pyrimidine nucleotides. wikipedia.orgresearchgate.netcaldic.com Following its conversion to OMP by OPRTase, it is further metabolized to uridine monophosphate (UMP), a fundamental building block for RNA and other nucleotides. wikipedia.org

For this compound, the metabolic pathway is speculative. It would first need to be determined if the compound is metabolized as a whole or if it is cleaved into thiamine disulfide and orotate, or perhaps directly into thiamine and orotate. The nature of the chemical linkage between the thiamine disulfide and orotate components would be critical in determining its metabolic fate.

Allosteric Regulation Mechanisms

Allosteric regulation involves a molecule binding to an enzyme at a site other than the active site, causing a conformational change that modulates the enzyme's activity. There is no evidence in the current scientific literature to suggest that this compound acts as an allosteric regulator for any enzyme. While the concept of allosteric regulation is fundamental in biochemistry, its application to this specific compound has not been investigated.

Cellular Uptake, Transport, and Fate in Model Systems

The mechanisms by which this compound would enter a cell and its subsequent intracellular location are critical to its function but remain unstudied.

Carrier-Mediated Transport Mechanisms (in vitro/cellular models)

Lipophilic thiamine derivatives, such as thiamine disulfide, are known to cross cell membranes more readily than thiamine itself, often through passive diffusion, bypassing the rate-limiting carrier-mediated transport systems required for thiamine. wjgnet.comnih.govnih.gov This enhanced absorption is a key reason for their development. nih.govnih.gov

Orotate, on the other hand, is transported into cells via specific carrier proteins. Studies have identified human urate transporter 1 (hURAT1) and organic anion transporter 10 (OAT10) as transporters capable of mediating orotate uptake, particularly in the kidney. nih.govnih.gov

Intracellular Localization and Distribution (in vitro/cellular models)

Once inside the cell, thiamine disulfide derivatives are reduced to thiamine, which is then converted into its active phosphate (B84403) esters, primarily thiamine pyrophosphate (TPP). wjgnet.commdpi.com Studies on sulbutiamine, a disulfide derivative, have shown that it increases the levels of thiamine and its phosphate esters within the brain. nih.govwiley.com TPP is known to be localized in both the cytosol and, in high concentrations, within mitochondria, where it serves as a cofactor for key enzymes in energy metabolism. rsc.orgmdpi.comnih.gov

Orotate is utilized in the cytoplasm, where the enzyme UMP synthase (which includes the OPRTase domain) converts it into UMP for pyrimidine synthesis. wikipedia.orgresearchgate.net High uptake of orotate has been observed in the liver and kidney. nih.gov

The intracellular destination of this compound would depend on its transport mechanism and subsequent metabolism. If it enters the cell intact, its distribution would be dictated by its own physicochemical properties. If it is broken down at the cell membrane or within the cytoplasm, its components—thiamine and orotate—would then likely follow their respective, well-established metabolic and distribution pathways. A study using radiolabeled sulbutiamine showed that the resulting thiamine derivatives are found in various subcellular fractions, including mitochondria and synaptosomes. nih.gov Without similar studies on this compound, its intracellular fate remains a matter of speculation.

Biotransformation and Excretion Pathways (in vitro/animal models)

The biotransformation of this compound is understood by examining the metabolic fates of its constituent parts: thiamine disulfide and orotic acid. Thiamine disulfide itself is a synthetic derivative of thiamine (Vitamin B1), designed for enhanced bioavailability. patsnap.com

Once administered, thiamine disulfide is readily absorbed in the intestinal tract, a process facilitated by its increased lipid solubility which allows for passive diffusion across cell membranes. patsnap.com This bypasses the typical active transport mechanisms required by thiamine hydrochloride. patsnap.com In the bloodstream and various tissues, particularly the liver, the disulfide bond of thiamine disulfide is cleaved. patsnap.com This reduction is catalyzed by enzymes such as disulfide reductases, which utilize reducing agents like glutathione. patsnap.com The cleavage releases two molecules of active thiamine. patsnap.comjst.go.jp This active thiamine can then be phosphorylated to its coenzymatically active form, thiamine pyrophosphate (TPP), which is essential for numerous metabolic processes. patsnap.comimrpress.com

Orotic acid, a key intermediate in the de novo synthesis of pyrimidine nucleotides, follows a distinct metabolic pathway. nih.govdrugbank.com Studies in animal models, including rats and mice, have investigated its metabolism. nih.gov Orotic acid can be converted to uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for RNA and DNA synthesis. drugbank.com The excretion of orotic acid and its metabolites has been studied, with findings indicating that its handling and effects can differ between species, for instance, showing more significant inhibitory effects on precursor incorporation into RNA in mouse kidney compared to liver, a pattern that is reversed in rats. nih.gov

The metabolic breakdown of the mercaptan group, which is released from disulfide derivatives during the delivery of thiamine into the cell, has been well-studied. semanticscholar.org However, specific research detailing the synergistic biotransformation or unique excretion pathways of the combined this compound compound is not extensively documented. The excretion would likely involve metabolites of both thiamine and the pyrimidine pathway.

| Component | Biotransformation Process | Key Tissues/Enzymes | Resulting Metabolites |

| Thiamine Disulfide | Reduction of disulfide bond | Liver, various tissues; Disulfide reductases (e.g., using glutathione) | Active Thiamine |

| Orotic Acid | Conversion to pyrimidine nucleotides | Liver, Kidney | Uridine monophosphate (UMP) and subsequent pyrimidines |

Regulation of Cellular Metabolic Processes

This compound is anticipated to significantly regulate central carbon metabolism primarily through the action of its thiamine component. Thiamine, once released from the disulfide form and converted to thiamine pyrophosphate (TPP), acts as an indispensable cofactor for several key enzymes that govern the flow of metabolites through central carbon pathways. nih.govmdpi.com

These TPP-dependent enzymes include:

Pyruvate (B1213749) Dehydrogenase (PDH) Complex: This complex links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. imrpress.commdpi.com

α-Ketoglutarate Dehydrogenase (α-KGDH) Complex: A critical rate-limiting enzyme within the TCA cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA. imrpress.commdpi.com

Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate pathway (PPP), which produces precursors for nucleotide synthesis and NADPH for reductive biosynthesis. nih.govnih.gov

By supplying thiamine, thiaminedisulfide enhances the activity of these enzymes, thereby boosting glucose metabolism and the efficiency of the TCA cycle. patsnap.comsemanticscholar.org This is crucial for cellular energy production and the synthesis of essential biomolecules. nih.gov For example, studies on thiamine derivatives like thiamine tetrahydrofurfuryl disulfide (TTFD) show they can assist glucose metabolism during exercise. mdpi.com In vitro studies on macrophages and dendritic cells highlight that TLR stimulation leads to a metabolic switch towards glycolysis, a process where thiamine-dependent enzymes are vital. mdpi.com

The orotate component is not known to have a direct major role in regulating central carbon metabolism in the same manner as thiamine. Its primary influence is on nucleic acid metabolism.

| Enzyme | Metabolic Pathway | Function Modulated by Thiamine |

| Pyruvate Dehydrogenase (PDH) | Glycolysis/TCA Cycle Link | Converts Pyruvate to Acetyl-CoA |

| α-Ketoglutarate Dehydrogenase (α-KGDH) | TCA Cycle | Converts α-Ketoglutarate to Succinyl-CoA |

| Transketolase (TKT) | Pentose Phosphate Pathway | Produces Ribose-5-Phosphate and NADPH |

The influence of this compound on nucleic acid metabolism is twofold, stemming from both the orotate and thiamine moieties.

The orotate component directly participates in the de novo synthesis of pyrimidines. nih.gov Orotic acid is a precursor for uridine monophosphate (UMP), which is subsequently converted to other pyrimidine nucleotides like UTP, CTP, and TTP (for DNA). drugbank.com Therefore, providing orotate can support the cellular pool of pyrimidines necessary for RNA and DNA synthesis. In vitro studies using cultured cells have demonstrated that orotate influences the incorporation of precursors into nucleic acids. nih.gov For instance, in HTC hepatoma cells, high concentrations of orotate were shown to increase the level of UTP. nih.gov However, it can also have inhibitory effects; studies in mice and rats showed that a diet high in orotate inhibited the incorporation of labeled thymidine (B127349) into DNA, suggesting a complex regulatory role. nih.gov

The thiamine component influences nucleic acid synthesis indirectly. The thiamine-dependent enzyme, transketolase, is a central part of the pentose phosphate pathway (PPP). nih.gov The PPP is the primary source of ribose-5-phosphate, the sugar backbone required for the synthesis of nucleotides (ATP, GTP, CTP, UTP) and deoxynucleotides (dATP, dGTP, dCTP, dTTP) for RNA and DNA, respectively. nih.govnih.gov A deficiency in thiamine can impair transketolase activity, leading to insufficient DNA synthesis. nih.gov By providing a bioavailable source of thiamine, thiaminedisulfide supports the function of the PPP, ensuring an adequate supply of ribose for nucleotide production. nih.gov

| Component | Mechanism of Influence | Affected Pathway | Key Outcome |

| Orotate | Direct precursor | de novo Pyrimidine Synthesis | Increased pool of pyrimidine nucleotides (e.g., UTP, CTP) for RNA/DNA synthesis. |

| Thiamine (via TPP) | Cofactor for Transketolase | Pentose Phosphate Pathway | Production of Ribose-5-Phosphate, the sugar backbone for all nucleotides. |

This compound is poised to be a potent modulator of cellular energy metabolism, primarily through the functions of thiamine in mitochondrial bioenergetics. The conversion of carbohydrates, fats, and proteins into adenosine (B11128) triphosphate (ATP), the cell's energy currency, is heavily dependent on thiamine pyrophosphate (TPP). nih.govnih.gov

The thiamine released from thiaminedisulfide enhances the activity of the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, both of which are critical for the progression of the TCA cycle, the central hub of cellular respiration and ATP production. patsnap.commdpi.com Impaired function of these enzymes due to thiamine deficiency leads to mitochondrial dysfunction, reduced ATP synthesis, and an accumulation of lactate (B86563). nih.gov Research on thiamine derivatives has shown they can improve energy metabolism. nih.gov For example, studies in rats demonstrated that thiamine tetrahydrofurfuryl disulfide (TTFD) attenuated the decrease in ATP content in skeletal muscle during physical fatigue, indicating an enhancement of energy metabolism. nih.gov Furthermore, benfotiamine, another thiamine derivative, is known to enhance cellular energy metabolism by boosting ATP production. patsnap.com

| Metabolic Aspect | Role of Thiamine Component | Role of Orotate Component |

| ATP Production | Enhances TCA cycle flux via PDH and α-KGDH, directly boosting ATP synthesis. patsnap.commdpi.com | Indirectly supports mitochondrial function by providing pyrimidine precursors for mitochondrial DNA/RNA. |

| Mitochondrial Function | Essential for key mitochondrial enzymes, preventing dysfunction and lactate accumulation. nih.gov | Contributes to the synthesis of pyrimidines needed for mitochondrial biogenesis. |

| Carbohydrate Metabolism | Crucial for the metabolism of glucose to produce energy. semanticscholar.org | Precursor for UDP-glucose, vital for glycogen (B147801) synthesis and storage. drugbank.com |

Preclinical Biological Activities and Mechanistic Investigations

Studies on Cellular Growth and Proliferation

Effects on Cell Cycle Progression (in vitro models)

There is currently no published research specifically investigating the effects of thiaminedisulfide monoorotate on cell cycle progression in in vitro models.

Modulation of Apoptosis and Necrosis (in vitro models)

There is currently no published research specifically investigating the modulation of apoptosis or necrosis by this compound in in vitro models.

Cell Line Specific Responses (in vitro models)

There is currently no published research detailing the specific responses of different cell lines to this compound in in vitro settings.

Research on Microbial Interactions and Community Dynamics

While data on this compound is scarce, research into the broader category of thiamine (B1217682) disulfides provides some insight into their potential role in microbial ecosystems.

Impact on Bacterial Growth and Adaptation (in vitro/microbial community models)

Studies have shown that thiamine disulfide can be utilized by certain bacteria. For instance, in a study involving Burkholderia thailandensis, a thiamine auxotroph (a strain that cannot synthesize its own thiamine) was able to grow when supplied with thiamine disulfide. nih.gov This suggests that some bacteria possess the necessary enzymatic machinery to cleave the disulfide bond and utilize the resulting thiamine.

Analysis of Thiamine-Auxotrophic and -Prototrophic Bacteria Relationships

Insufficient Preclinical Data Available for this compound to Fulfill Article Request

A comprehensive search for preclinical biological activities and mechanistic investigations of the chemical compound "this compound" has revealed a significant lack of specific scientific literature. The available information is insufficient to generate a thorough and informative article based on the provided outline.

Initial searches for "this compound" and its potential roles in emergent metabolic interactions, neurobiochemical signaling, and redox homeostasis did not yield specific preclinical data. The majority of the search results provided general information on related but distinct topics such as thiamine, microbial communities, neurotransmitter systems, synaptic plasticity, and oxidative stress, without specific mention or investigation of this compound.

The only direct reference found for "this compound" was a study investigating its potential influence on human memory. The abstract of this study suggests a significant improvement in memory, but does not provide the detailed preclinical mechanistic data required to populate the requested article sections. nih.gov

Due to this scarcity of specific research, it is not possible to provide scientifically accurate content for the following sections and subsections as they pertain to this compound:

Research on Redox Homeostasis and Oxidative Stress Responses

Scavenging of Reactive Oxygen Species (in vitro)

Without dedicated preclinical studies on this compound in these areas, any attempt to generate content would be speculative and not meet the required standards of scientific accuracy. Therefore, the request to generate a detailed article focusing solely on the chemical compound “this compound” cannot be fulfilled at this time.

Regulation of Antioxidant Enzyme Activity (in vitro/cellular models)

No publicly available scientific literature or data could be identified that specifically investigates the effects of this compound on the regulation of antioxidant enzyme activity in in vitro or cellular models. General research highlights the importance of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in cellular defense against reactive oxygen species (ROS). nih.govplos.orgnih.gov The activity of these enzymes can be modulated by various compounds, but specific data for this compound is absent from the reviewed sources. nih.govmdpi.com

Impact on Cellular Redox State (in vitro/cellular models)

There is no available research detailing the specific impact of this compound on the cellular redox state in in vitro or cellular models. The cellular redox state, a critical balance between oxidizing and reducing equivalents, is fundamental to various cellular processes. nih.govmdpi.com Perturbations in this balance can lead to oxidative stress, a condition implicated in numerous pathologies. mdpi.com While many compounds are studied for their potential to modulate cellular redox environments, no such studies were found for this compound.

Gene Expression and Proteomic Studies in Model Systems

Transcriptomic Profiling in Response to this compound (in vitro/animal models)

No studies were found that performed transcriptomic profiling to analyze changes in gene expression in response to this compound in either in vitro or animal models. Transcriptomic analyses are crucial for understanding the broad cellular responses to a given compound, but such data for this compound is not present in the public domain.

Proteomic Analysis of Protein Expression and Modification (in vitro/animal models)

Information regarding the proteomic analysis of protein expression and post-translational modifications following treatment with this compound is not available in the scientific literature. nih.govnih.govmdpi.comnih.gov Proteomics offers a large-scale view of protein changes and is instrumental in elucidating the mechanisms of action for various compounds. wikipedia.orgthermofisher.com However, no such research has been published specifically for this compound.

Epigenetic Modifications (in vitro/cellular models)

There is no scientific evidence or research available concerning the effects of this compound on epigenetic modifications in in vitro or cellular models. Epigenetic mechanisms, including DNA methylation and histone modifications, are recognized as key regulators of gene expression and can be influenced by various chemical agents. nih.govnih.gov The potential for this compound to induce such changes has not been explored in any accessible studies.

Theoretical and Computational Research Approaches

Molecular Modeling and Docking Studies

Molecular modeling serves as a powerful tool to investigate the interactions and behavior of thiaminedisulfide monoorotate at an atomic level. These computational techniques can provide critical insights that guide further experimental research.

Ligand-Protein Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, this technique can elucidate how it interacts with protein targets. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity.

Research on related thiamine (B1217682) disulfide derivatives has highlighted potential protein interactions that could be explored for this compound. For instance, studies have suggested that thiamine disulfides can be reduced by the thioredoxin (Trx) and glutathione (B108866) (Grx) systems. researchgate.netnih.gov Molecular docking could be used to model the interaction of this compound with enzymes like thioredoxin reductase, which is known to reduce the disulfide bond. researchgate.netnih.gov Another study used a "chemoreactomic" simulation to predict that thiamine disulfide could interact with receptors involved in blood pressure regulation and neurotransmitter systems. researchgate.net

Furthermore, docking studies on thiamine hydrochloride, a related B1 vitamer, have successfully modeled its interaction with transport proteins like bovine serum albumin (BSA), revealing key hydrophobic interactions and hydrogen bonds that stabilize the complex. Similar studies could predict how the distinct chemical features of this compound—the disulfide bond and the orotate (B1227488) moiety—influence its binding to thiamine transporters (like SLC19A3) nih.gov and thiamine-dependent enzymes. researchgate.net

Table 1: Potential Protein Targets for Docking Studies of this compound

| Protein Target | Rationale for Interaction | Potential Insights from Docking |

| Thioredoxin Reductase (TrxR) | Known to reduce thiamine disulfide derivatives, cleaving the disulfide bond to release active thiamine. researchgate.netnih.gov | Elucidate the binding mode and predict the efficiency of the reduction process. |

| Thiamine Pyrophosphokinase (TPK1) | The enzyme that phosphorylates thiamine to its active coenzyme form, thiamine diphosphate (B83284) (ThDP). nih.govoup.com | Determine if the compound can bind to the active site and act as a substrate or inhibitor. |

| Thiamine-Dependent Enzymes (e.g., Pyruvate (B1213749) Dehydrogenase) | These enzymes utilize ThDP as a crucial coenzyme for their function in central metabolism. researchgate.netfrontiersin.org | Investigate potential allosteric regulation or direct interaction before its conversion to thiamine. |

| Thiamine Transporters (e.g., SLC19A3) | Mediate the uptake of thiamine and its derivatives into cells. nih.gov | Predict binding affinity and understand the structural basis for its transport across cell membranes. |

| Keap1 | A key protein in the antioxidant response pathway that can be modulated by disulfide-containing compounds. nih.gov | Assess the potential for this compound to activate the Nrf2 antioxidant pathway. |

Conformational Analysis and Dynamics

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying its stable low-energy structures. Early theoretical calculations on thiamine-related compounds established the importance of specific conformations for their catalytic activity. nih.govacs.org

Molecular dynamics (MD) simulations can extend this analysis by modeling the movement of atoms in the molecule over time. An MD simulation would reveal the dynamic behavior of this compound, showing how the thiamine and orotate parts move relative to each other and how the flexible disulfide bridge behaves in a biological environment (e.g., in water or near a protein). This information is crucial for understanding how the molecule adapts its shape to fit into a protein's binding site, a concept known as "induced fit." Such simulations can also provide insights into the stability of the ligand-protein complex once formed. researchgate.net

Virtual Screening for Related Modulators

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. acs.orgplos.org If this compound is found to have a desirable biological activity, its chemical structure can be used as a template in a virtual screen to find other, potentially more potent or specific, molecules.

The process would involve:

Target Identification: Selecting a protein target known to interact with this compound (e.g., from docking studies).

Library Preparation: Assembling a large database of 3D structures of compounds to be screened.

Computational Docking: Docking every compound in the library to the protein target.

Scoring and Ranking: Using scoring functions to rank the compounds based on their predicted binding affinity.

Hit Selection: Selecting the top-ranked compounds for subsequent experimental testing. biorxiv.org

This approach has been successfully used to identify inhibitors for various targets, including those in essential bacterial pathways like thiamine biosynthesis, highlighting its potential as a tool for discovering novel modulators related to thiamine metabolism. acs.orgplos.orgnih.gov

In Silico Metabolic Pathway Analysis

Beyond single-protein interactions, computational models can simulate the system-level effects of introducing a compound into a cell's metabolic network. Since this compound is a precursor to the essential coenzyme thiamine diphosphate (ThDP), its impact on metabolism is of significant interest. patsnap.commpg.de

Flux Balance Analysis (FBA)

Flux Balance Analysis (FBA) is a mathematical method used to predict metabolic flux distributions (i.e., the rates of reactions) in a genome-scale metabolic model. tandfonline.com FBA works by using the stoichiometry of all known metabolic reactions in an organism and applying constraints, such as the availability of nutrients, to calculate the flow of metabolites through the network. whiterose.ac.uk

FBA could be used to model the metabolic impact of this compound by treating it as an available nutrient. The model would simulate its uptake and conversion to thiamine, and subsequently to the active coenzyme ThDP. By maximizing a biological objective, such as biomass production (cell growth), FBA can predict how this influx of a thiamine precursor would alter the fluxes throughout the entire metabolic network. For example, it could predict an increased flux through ThDP-dependent pathways, such as the pentose (B10789219) phosphate (B84403) pathway or the Krebs cycle. oup.comfrontiersin.org A notable study used FBA to model thiamine production in the gut microbiome, demonstrating the power of this approach to analyze vitamin B1 metabolism on a systems level. tandfonline.com

Constraint-Based Modeling of Biochemical Pathways

Constraint-based modeling (CBM) is the broader framework that encompasses FBA. royalsocietypublishing.org It relies on applying physicochemical constraints (e.g., stoichiometry, thermodynamics, and enzyme capacity) to define the possible functional states of a metabolic network. researchgate.net

By incorporating this compound into a genome-scale metabolic model, CBM can be used to explore a range of questions:

Metabolic Engineering: If the goal is to enhance a specific metabolic output that depends on a ThDP-dependent enzyme, CBM could predict whether supplementation with this compound would be an effective strategy. mpg.de

Understanding Disease States: In metabolic disorders where thiamine metabolism is impaired, CBM could simulate the effects of the compound and help identify potential corrective metabolic shifts.

Analyzing Pathway Robustness: The model can be used to understand how the metabolic system adapts to an influx of this specific thiamine precursor and how it affects the balance of related pathways, such as folate biosynthesis, which also relies on ThDP. mpg.de

Integrating multi-omics data (e.g., transcriptomics, proteomics) into constraint-based models can further refine predictions, making them specific to a particular cell type or condition and enhancing their physiological relevance. royalsocietypublishing.orgoup.com

Table 2: Application of In Silico Metabolic Modeling to this compound

| Modeling Approach | Principle | Potential Application for this compound | Predicted Outcome |

| Flux Balance Analysis (FBA) | Calculates steady-state reaction rates in a metabolic network by optimizing an objective function (e.g., growth). tandfonline.com | Simulate cellular growth with the compound as the sole or supplemental source of Vitamin B1. | Prediction of growth rate and changes in flux through central carbon metabolism and other ThDP-dependent pathways. |

| Constraint-Based Modeling (CBM) | Uses fundamental constraints (stoichiometry, thermodynamics) to define all possible metabolic states of a system. royalsocietypublishing.org | Explore the full range of metabolic adjustments a cell can make in response to the compound's availability. | Identification of shifts in pathway utilization, potential metabolic bottlenecks, and system-level effects on energy and redox balance. |

Simulation of Metabolic Interactions in Multi-Species Systems

The metabolic journey of this compound within a complex biological environment, such as the human gut, involves intricate interactions with a diverse microbial population. Simulating these interactions is crucial for predicting the compound's bioavailability and its impact on the host's microbiome.

Computational modeling of metabolic pathways in multi-species systems, often referred to as community metabolic modeling, can provide significant insights. These models can simulate the metabolic capabilities of various gut microbial species and their collective processing of this compound. For instance, some gut bacteria are known to synthesize thiamine de novo, while others are auxotrophs, requiring an external source. frontiersin.org A multi-species metabolic model could predict how the introduction of this compound, as a potential thiamine source, would alter the community structure and function.

Studies have shown that thiamine and its derivatives can modulate the gut microbiota. nih.gov A computational simulation could model the breakdown of this compound into its constituent parts—thiamine disulfide and orotic acid—and their subsequent utilization by different bacterial species. Thiamine disulfide itself can be reduced to thiamine by gut microbiota, a process that can be incorporated into metabolic models. nih.gov Orotic acid is a known intermediate in pyrimidine (B1678525) biosynthesis and its availability could influence the growth of certain microbes. dokumen.pub

Flux balance analysis (FBA) is a key computational technique used in these simulations. By defining the metabolic network of each species and the available nutrients (including this compound), FBA can predict the growth rate of each species and the metabolic fluxes through their various pathways. This can reveal potential competition or cross-feeding relationships centered around the metabolism of this compound. For example, a model could predict whether certain species would thrive by utilizing the thiamine moiety while others benefit from the orotate.

A dynamic simulation could further illustrate the temporal changes in the microbial community in response to the compound. This would involve modeling the growth and death of different bacterial populations over time, providing a more realistic picture of the compound's metabolic impact in a multi-species environment. The table below outlines the potential metabolic fates of this compound in a simulated multi-species system.

| Component | Potential Metabolic Fate in a Multi-Species System | Key Microbial Processes |

| Thiamine Disulfide | Reduction to two molecules of thiamine. | Disulfide reductase activity by various gut bacteria. |

| Thiamine | Uptake and conversion to thiamine pyrophosphate (TPP), an essential cofactor. | Thiamine transport systems and kinases in both thiamine-producing and auxotrophic bacteria. |

| Orotic Acid | Utilization as a precursor for pyrimidine nucleotide biosynthesis. | Orotate phosphoribosyltransferase activity in bacteria with the corresponding metabolic pathway. |

Structure-Activity Relationship (SAR) Studies

Understanding how the chemical structure of this compound relates to its biological activity is fundamental for its development as a potential therapeutic agent. Structure-Activity Relationship (SAR) studies, employing computational techniques, can elucidate these relationships.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound are publicly available, the methodology can be readily applied.

To develop a QSAR model, a dataset of thiamine disulfide and orotate derivatives with known biological activities (e.g., antimicrobial, anti-inflammatory, or effects on specific enzymes) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build an equation that relates the descriptors to the biological activity. A hypothetical QSAR study on a series of thiamine disulfide derivatives might reveal that specific substitutions on the pyrimidine ring or modifications to the disulfide bond significantly impact a particular biological activity. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, including this compound.

The table below presents a hypothetical set of molecular descriptors that could be used in a QSAR study of this compound and its analogs.

| Descriptor Type | Example Descriptor | Potential Relevance to Bioactivity |

| Topological | Molecular Connectivity Index | Describes the branching and complexity of the molecular structure. |

| Electronic | Dipole Moment | Relates to the molecule's polarity and its ability to interact with polar environments. |

| Steric | Molecular Volume | Pertains to the size of the molecule and its fit within a biological target. |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the compound, which influences its membrane permeability. |

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. For this compound, pharmacophore models could be developed for its potential interactions with various targets.

For instance, based on the known interactions of thiamine with its transporters and enzymes, a pharmacophore model could be constructed. This model might include features such as a positively charged group (from the thiazolium ring of thiamine), hydrogen bond donors and acceptors (from the hydroxyl and amino groups), and hydrophobic regions. science.gov Similarly, a pharmacophore for the orotate moiety could be developed based on its interactions with enzymes in the pyrimidine biosynthesis pathway.

These pharmacophore models can then be used as 3D queries to screen large virtual libraries of compounds to identify other molecules that might have similar biological activities. This approach is particularly useful in the early stages of drug discovery for identifying novel lead compounds.

Molecular fingerprints are binary strings or arrays of numbers that represent the presence or absence of specific structural features or substructures within a molecule. They provide a rapid way to assess the similarity between molecules.

For this compound, a molecular fingerprint could be generated and compared to the fingerprints of a large database of known bioactive compounds. This similarity searching can help to identify compounds with similar structural features and, potentially, similar biological activities.

For example, a similarity search using the fingerprint of the thiamine disulfide portion might identify other disulfide-containing compounds with known redox-modulating or antimicrobial properties. nih.gov A search based on the orotate moiety might highlight compounds known to interact with nucleotide metabolism. This approach can help to generate hypotheses about the potential biological targets and activities of this compound.

The combination of these computational approaches provides a powerful framework for the theoretical investigation of this compound. By simulating its metabolic fate and elucidating its structure-activity relationships, these methods can guide further experimental research and accelerate the potential development of this compound for therapeutic applications.

Future Directions and Emerging Research Avenues

Development of Novel Research Probes and Sensors

To visualize and quantify the uptake, distribution, and target engagement of thiaminedisulfide monoorotate within biological systems, the development of specialized probes is paramount.

Designing fluorescent probes based on the this compound scaffold would enable real-time imaging of its localization within cells. These probes could be engineered by conjugating a fluorophore to either the thiamine (B1217682) disulfide or the orotate (B1227488) moiety, with careful consideration to not disrupt the compound's intrinsic biological activity. Such tools would be invaluable in determining whether the compound accumulates in specific organelles, such as mitochondria, where both thiamine and nucleotide metabolism are critical.

To identify the specific cellular proteins that interact with this compound, affinity-based probes are essential. These probes would feature a reactive group capable of covalently binding to target proteins upon interaction, along with a reporter tag (e.g., biotin) for subsequent isolation and identification via mass spectrometry. This approach could uncover novel enzymatic targets or binding proteins, shedding light on the compound's mechanism of action.

Fluorescent Probes for Cellular Localization

Integration with High-Throughput Screening in Mechanistic Research

High-throughput screening (HTS) offers a powerful platform to rapidly assess the effects of this compound across a wide range of biological contexts.

HTS assays can be developed to screen for molecules that either enhance or inhibit the activity of this compound. These assays could be designed around specific enzymes involved in thiamine or pyrimidine (B1678525) metabolism, which are putative targets of the compound. Identifying such modulators would not only help in understanding the compound's biochemical pathway but also provide a basis for combination therapies.

Phenotypic screening allows for the unbiased discovery of a compound's effects on cellular behavior. Cellular models, particularly those relevant to diseases with underlying metabolic dysregulation, could be treated with this compound. High-content imaging and other phenotypic readouts can then be used to assess changes in cell morphology, proliferation, and viability. This approach could reveal unexpected therapeutic applications for the compound. For instance, some research suggests that a related compound, Thiooratin, may induce cell cycle arrest and apoptosis in cancer cells, highlighting a potential area for phenotypic screening. evitachem.com

Screening for Novel Biochemical Modulators

Advanced In Vitro and Ex Vivo Model Development

To bridge the gap between cell culture studies and in vivo applications, the development of more complex and physiologically relevant models is crucial.

Advanced in vitro models such as 3D organoids and spheroids derived from patient tissues can provide a more accurate representation of human physiology. These models could be used to study the effects of this compound on tissue-specific metabolism and function. For example, gut organoids could be used to investigate its absorption and metabolism, while brain organoids could be used to explore its potential neuroprotective effects, given the known role of thiamine in neurological function. nih.gov

Ex vivo models, such as perfused organ systems, offer another layer of complexity, allowing for the study of the compound's pharmacokinetics and pharmacodynamics in an intact organ. This would provide valuable data on its distribution, metabolism, and excretion, which is critical for its development as a potential therapeutic agent.

Organ-on-a-Chip Technologies for Mechanistic Studies

Organ-on-a-Chip (OoC) or Microphysiological Systems (MPS) are advanced in-vitro models that replicate the structure and function of human organs in a miniaturized format. cn-bio.compepr-medooc.fr These systems could provide profound insights into the metabolism of compounds like thiamine disulfide.

A key application would be the use of a Liver-on-a-Chip to study the metabolic processing of thiamine disulfide. The liver is a central hub for drug and nutrient metabolism. cn-bio.com An OoC model could precisely track the conversion of the lipid-soluble thiamine disulfide into its active form, thiamine pyrophosphate (TPP). patsnap.comportlandpress.com This would allow researchers to quantify the efficiency of this conversion and identify the specific enzymatic processes involved, such as the crucial reduction of the disulfide bond. patsnap.com

Furthermore, multi-organ chips (MOCs) could be employed to study the absorption, distribution, and metabolism sequence. nih.gov For instance, a Gut-Liver-on-a-Chip could model the intestinal absorption of thiamine disulfide, followed by its first-pass metabolism in the liver. cn-bio.comnih.gov This would be invaluable for understanding the compound's bioavailability compared to standard thiamine salts, which rely on different transport mechanisms. patsnap.comportlandpress.com Such systems allow for the investigation of organ-organ interactions and can be used to compare different administration routes. cn-bio.com

| Feature | Application in Thiamine Disulfide Research | Source |